molecular formula C12H10N4O2 B1426937 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1375474-20-6

2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No. B1426937
M. Wt: 242.23 g/mol
InChI Key: SEJFRTMXMNSUDX-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has an empirical formula (Hill Notation) of C8H6N2O2 and a molecular weight of 162.15 .

Scientific Research Applications

Therapeutic Potential of Imidazole Containing Compounds

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown significant activity against MDR-TB and XDR-TB .

Antihypertensive Potential

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Certain imidazole derivatives have been synthesized and evaluated for their antihypertensive potential .
  • Methods of Application : The compounds were synthesized and their antihypertensive potential was evaluated in rats .
  • Results or Outcomes : Some of the synthesized compounds showed good antihypertensive activity .

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application : The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .
  • Results or Outcomes : Some of the synthesized compounds showed good antimicrobial potential .

Antileishmanial and Antimalarial Activity

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Certain imidazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activity .
  • Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the compounds .
  • Results or Outcomes : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Metabotropic Glutamate Receptor-2 (mGluR2) Positive Allosteric Modulators (PAMs)

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Certain dihydropyrazino-benzimidazole derivatives have been discovered as metabotropic glutamate receptor-2 (mGluR2) positive allosteric modulators (PAMs) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship .
  • Results or Outcomes : These compounds have shown significant activity as mGluR2 PAMs .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-15-6-9(5-13-15)10-7-16-3-2-8(12(17)18)4-11(16)14-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJFRTMXMNSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C=CC(=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

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